molecular formula C18H20N2O5 B4888168 4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No. B4888168
M. Wt: 344.4 g/mol
InChI Key: WGYJAPCHDNOJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide, also known as GW501516, is a synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first developed in the 1990s as a potential treatment for metabolic diseases such as obesity and type 2 diabetes. However, it was later discovered to have performance-enhancing effects and has since been banned by the World Anti-Doping Agency (WADA) for use in sports.

Mechanism of Action

4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and insulin sensitivity.
Biochemical and physiological effects:
Studies have shown that 4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide can improve lipid and glucose metabolism, reduce inflammation, and increase endurance in animal models. It has also been shown to increase muscle fiber size and improve muscle function in mice.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ. However, its performance-enhancing effects and potential for abuse make it a controversial compound for research purposes.

Future Directions

Future research on 4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide could focus on its potential therapeutic applications in the treatment of metabolic diseases and cardiovascular diseases. It could also be investigated for its potential use in improving exercise performance and muscle function in humans. However, further studies are needed to fully understand the long-term effects and potential risks of this compound.

Scientific Research Applications

4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases, including obesity, dyslipidemia, and type 2 diabetes. It has also been investigated for its potential use in the prevention and treatment of cardiovascular diseases and cancer.

properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-13-12-14(20(22)23)5-10-17(13)19-18(21)4-3-11-25-16-8-6-15(24-2)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYJAPCHDNOJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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